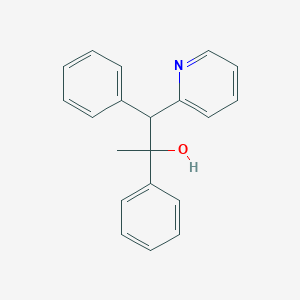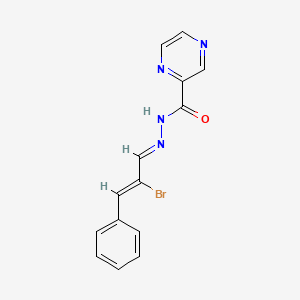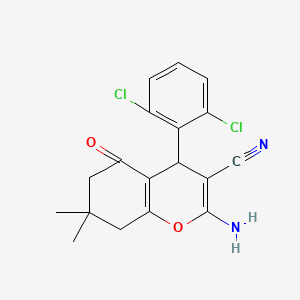![molecular formula C12H9BrN4O B15081583 N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring, a carboxylic acid group, and a bromobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation reaction between pyrazine-2-carboxylic acid hydrazide and 2-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
科学研究应用
Chemistry: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the development of new materials with desired characteristics.
作用机制
The mechanism of action of PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
PYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE: Lacks the bromobenzylidene moiety but shares the pyrazine and hydrazide functional groups.
BENZALDEHYDE HYDRAZONES: Compounds with similar hydrazone linkages but different aromatic substituents.
2-BROMOBENZALDEHYDE DERIVATIVES: Compounds with the bromobenzylidene group but different functional groups attached to the aromatic ring.
Uniqueness: PYRAZINE-2-CARBOXYLIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of the pyrazine ring, carboxylic acid group, and bromobenzylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C12H9BrN4O |
|---|---|
分子量 |
305.13 g/mol |
IUPAC 名称 |
N-[(E)-(2-bromophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9BrN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChI 键 |
QJBFBGQGJYPOAA-FRKPEAEDSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
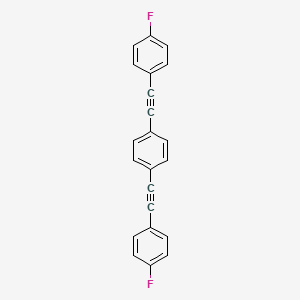
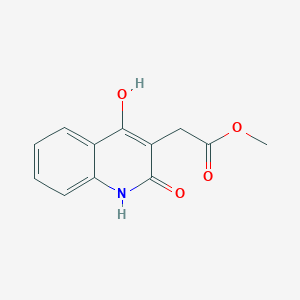
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
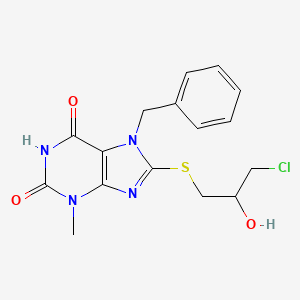
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
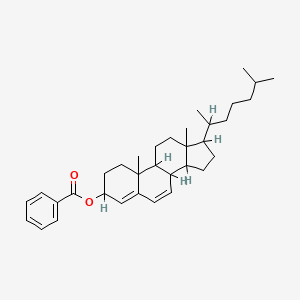
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
